molecular formula C12H19NO4 B2869022 2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid CAS No. 1250994-19-4

2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid

Cat. No.: B2869022
CAS No.: 1250994-19-4
M. Wt: 241.287
InChI Key: ZABCRTNBUJAXAL-AYMMMOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1R,5S,6s)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid (CAS: 1401464-08-1) is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core. Its structure includes a tert-butoxycarbonyl (Boc) protecting group at the 3-position and an acetic acid moiety at the 6-position. The stereochemistry (1R,5S,6s) is critical for its reactivity and applications in pharmaceutical synthesis, particularly as a chiral building block for protease inhibitors or antiviral agents . The molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol .

Properties

IUPAC Name

2-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-8-7(4-10(14)15)9(8)6-13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7?,8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABCRTNBUJAXAL-CBLAIPOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901129638
Record name (1α,5α,6α)-3-[(1,1-Dimethylethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401464-08-1
Record name (1α,5α,6α)-3-[(1,1-Dimethylethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H17_{17}NO4_4
  • Molecular Weight : 227.26 g/mol
  • CAS Number : Not available
  • Structure : The compound features a bicyclic azabicyclo[3.1.0]hexane core with a tert-butoxycarbonyl protecting group.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, primarily focusing on its interactions with various biological targets and its therapeutic potential.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal activity.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial properties of related compounds in the azabicyclo series. Results indicated that these compounds exhibited significant antibacterial activity against various strains of bacteria, suggesting that modifications to the bicyclic structure could enhance efficacy against microbial pathogens .

Case Study 2: Neuropharmacological Effects

Research on structurally similar compounds revealed their ability to modulate GABAergic transmission, which is crucial for maintaining inhibitory control in the central nervous system. This modulation could have implications for treating conditions such as epilepsy and anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialSignificant activity against bacterial strains
NeuropharmacologicalModulation of GABA receptors
Enzyme InhibitionPotential inhibition of metabolic enzymes

Research Findings

Recent findings suggest that the structural characteristics of this compound contribute to its biological activity:

  • Structural Variability : The presence of the tert-butoxycarbonyl group allows for increased lipophilicity, enhancing membrane permeability and bioavailability.
  • Selectivity : Preliminary studies indicate that this compound may exhibit selective inhibition towards specific enzyme classes, which could minimize side effects compared to non-selective agents.

Comparison with Similar Compounds

Stereochemistry

  • The target compound’s (1R,5S,6s) configuration contrasts with analogs like (1R,5S,6R) and (1S,2S,5R) , which alter spatial orientation and binding affinity in biological systems. For example, the 6s vs. 6R configuration may affect interactions with enzyme active sites .

Functional Groups

  • Dimethyl-substituted analogs (e.g., CAS 219754-02-6) introduce steric bulk, limiting conformational flexibility but increasing metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.